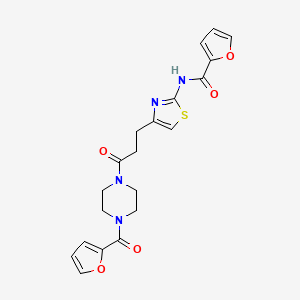![molecular formula C12H18N2O2S B2424905 2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1176010-13-1](/img/structure/B2424905.png)
2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered aromatic ring with one sulfur atom and one nitrogen atom . The molecule also contains a cyclohexyl group and a methylamino group, both attached to the thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiazole ring, for example, might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group might increase its solubility in water .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic γ-Amino Acids
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a new class of constrained heterocyclic γ-amino acids, pivotal in mimicking secondary protein structures like helices and β-sheets. A versatile chemical synthesis method for these acids involves cross-Claisen condensations, showcasing their potential in designing peptide mimetics and drug discovery Mathieu et al., 2015.
Crystal Structure Analysis
The crystal structure of thiazole derivatives has been analyzed, offering insights into their supramolecular interactions, such as hydrogen bonding and π–π stacking. These structural details are crucial for understanding the compound's reactivity and stability, impacting material science and pharmaceutical formulation Wu et al., 2015.
Antifungal and Antiviral Activities
Thiazole derivatives, including 2-amino-1,3-thiazole-4-carboxylic acid derivatives, have been synthesized and shown to possess significant biological activities. Preliminary bioassays highlighted their fungicidal and antiviral potentials, suggesting their application in developing new antifungal and antiviral agents Fengyun et al., 2015.
Solid-Phase Synthesis Techniques
Innovative solid-phase synthesis techniques for heterocyclic compounds like 2,3,5-triketopiperadines have been developed, underscoring the importance of thiazole derivatives in facilitating the synthesis of complex molecules. These methodologies are instrumental in pharmaceutical research, particularly for generating diverse molecular libraries for drug screening Makino et al., 2003.
Synthesis of Metal Complexes
Research into the synthesis of metal complexes using thiazole derivatives as ligands has been conducted, highlighting the role of these compounds in inorganic chemistry and materials science. Such complexes have potential applications in catalysis, optical materials, and as therapeutic agents Al-Daffay et al., 2022.
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would involve interaction with biological targets.
Safety and Hazards
Propiedades
IUPAC Name |
2-[[cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-14(9-5-3-2-4-6-9)7-11-13-10(8-17-11)12(15)16/h8-9H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBICZWRZHOULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=CS1)C(=O)O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2424823.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2424825.png)


![4-{1-[2-(2,4-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2424832.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2424835.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2424836.png)




![Methyl 4-chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinecarboxylate](/img/structure/B2424845.png)